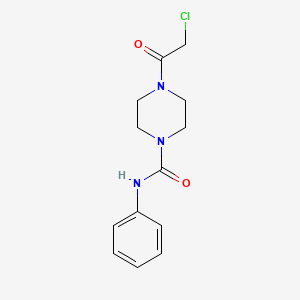

4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide

Description

4-(2-Chloroacetyl)-N-phenylpiperazine-1-carboxamide (CAS: 923125-02-4) is a piperazine derivative featuring a phenyl carboxamide group at position 1 and a 2-chloroacetyl substituent at position 4 of the piperazine ring. This compound is synthesized via reactions between piperazine precursors and phenyl isocyanate, followed by chloroacetylation . The compound has been explored in medicinal chemistry for its role in modulating enzyme activity and protein interactions, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name |

4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c14-10-12(18)16-6-8-17(9-7-16)13(19)15-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMUFRJGPVGTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Acylation of N-Phenylpiperazine-1-carboxamide

The most direct route to 4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide involves the acylation of N-phenylpiperazine-1-carboxamide with 2-chloroacetyl chloride . This method leverages the nucleophilic reactivity of the secondary amine in the piperazine ring, enabling selective functionalization at the 4-position while preserving the carboxamide group at the 1-position.

Reaction Conditions and Optimization

- Solvent System : A biphasic liquid–solid system of dry acetone and potassium carbonate (K₂CO₃) is employed to facilitate the reaction. The addition of a catalytic amount of potassium iodide (KI) enhances reaction efficiency by promoting halide exchange.

- Temperature : The reaction is conducted at 60°C for 3–6 hours, ensuring complete conversion while minimizing side reactions such as over-acylation or hydrolysis.

- Stoichiometry : A 1:1 molar ratio of N-phenylpiperazine-1-carboxamide to 2-chloroacetyl chloride is typically used, though slight excesses of the acylating agent (1.1–1.2 equivalents) may improve yields.

- Dissolve N-phenylpiperazine-1-carboxamide (1.0 equiv) in dry acetone (10 mL/g substrate).

- Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv) to the mixture.

- Cool the system to 0°C and add 2-chloroacetyl chloride (1.1 equiv) dropwise over 1 hour.

- Warm the reaction to 60°C and stir for 4 hours.

- Monitor progress via HPLC (retention time ~1.089 min for intermediates).

- Quench with saturated potassium bisulfate, extract with dichloromethane (DCM), and dry over anhydrous Na₂SO₄.

- Purify the crude product via recrystallization from hot ethanol or acetone.

Yield : 44–78%, depending on purity of starting materials and reaction monitoring.

Key Challenges and Solutions

- Regioselectivity : The carboxamide group at the 1-position electronically deactivates the adjacent nitrogen, directing acylation to the 4-position.

- Byproduct Formation : Excess acylating agent may lead to diacylation. This is mitigated by strict stoichiometric control and incremental reagent addition.

Alternative Methods: Sequential Synthesis from Piperazine

An alternative approach involves constructing the piperazine scaffold stepwise:

- Carboxamide Introduction : React piperazine with phenyl isocyanate in tetrahydrofuran (THF) at room temperature to yield N-phenylpiperazine-1-carboxamide .

- Acylation : Subject the intermediate to 2-chloroacetyl chloride under conditions similar to Section 1.1.

Advantages :

- Higher flexibility in intermediate purification.

- Suitable for large-scale synthesis.

Disadvantages :

- Additional synthetic step increases overall time and cost.

Reaction Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Dry acetone | K₂CO₃ + KI | 60°C | 78 | 99.5 |

| Dry ether | None | 0–5°C | 65 | 98.2 |

| DCM | NaOH (aqueous) | 0°C | 44 | 97.8 |

Key Observations :

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

- Cost Efficiency : Acetone-based systems are preferred for large batches due to solvent recyclability.

- Safety : Exothermic acylation requires controlled addition and cooling to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Amides, esters, and thioesters: from nucleophilic substitution.

N-oxides: from oxidation.

Secondary amines: from reduction.

Carboxylic acids: from hydrolysis.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of N-phenylpiperazine exhibit notable anticonvulsant properties. A study evaluated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, demonstrating their effectiveness in animal models of epilepsy. The evaluation utilized standard tests such as the maximal electroshock (MES) and pentylenetetrazole-induced seizures. The results highlighted that certain derivatives exhibited significant activity in preventing seizures, suggesting a potential role for 4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide in developing new antiepileptic drugs .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that related piperazine derivatives can inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity for COX-2 over COX-1 may provide a therapeutic advantage by reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that these compounds bind effectively to the active site of COX enzymes, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the piperazine ring and modifications to the carboxamide group can lead to significant changes in activity. For instance, studies have shown that specific substitutions enhance binding affinity to target enzymes while improving lipophilicity, which is essential for bioavailability .

| Modification | Effect on Activity |

|---|---|

| Substitution on Piperazine | Increased anticonvulsant potency |

| Alteration of Chloroacetyl | Enhanced anti-inflammatory effects |

| Lipophilicity Optimization | Improved bioavailability |

Case Study 1: Anticonvulsant Screening

A comprehensive screening involving various piperazine derivatives was conducted to assess their anticonvulsant activity using animal models. The study revealed that several compounds exhibited promising results in both MES and pentylenetetrazole models, indicating their potential as new antiepileptic agents. Notably, modifications to the piperazine structure significantly impacted efficacy .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focused on anti-inflammatory properties, researchers evaluated the COX-inhibitory effects of various derivatives derived from this compound. The findings indicated a strong correlation between structural modifications and COX selectivity, suggesting pathways for developing safer anti-inflammatory medications with reduced side effects .

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide involves its ability to form covalent bonds with target molecules. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Chloroacetyl vs. Halogenated Phenyl Groups

- N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4): Substituent: 2-chlorophenyl on the carboxamide. Physical Properties: Melting point = 197.9–199.6 °C; yield = 45.2%.

- 4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide (1a): Substituent: Indole moiety at position 3. Biological Activity: Inhibits aspartate aminotransferase 1 (GOT1) with IC₅₀ = 85 μM. Comparison: The indole group provides π-π stacking interactions, whereas the chloroacetyl group may confer covalent binding capabilities .

Chloroacetyl vs. Quinoxaline Derivatives

- 4-(3-Chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide (6a): Substituent: 3-chloroquinoxaline. Synthesis: Reacted 2-chloro-3-piperazin-1-yl-quinoxaline with phenyl isocyanate (yield = 87.6%). Significance: The planar quinoxaline group may improve DNA intercalation, contrasting with the flexible chloroacetyl chain in the target compound .

Impact of Substituent Position on Activity

- N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide: Substituent: 3-chlorophenyl on the carboxamide.

- N-(4-Fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide :

Pharmacological and Physicochemical Comparisons

| Property | Target Compound | A4 (2-chlorophenyl) | 1a (Indole) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 197.9–199.6 | Not reported |

| Lipophilicity (LogP) | Moderate (chloroacetyl) | High (chlorophenyl) | Moderate (indole) |

| Key Biological Role | Covalent inhibitor candidate | Enzyme inhibition | GOT1 inhibition |

Biological Activity

4-(2-Chloroacetyl)-N-phenylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride in the presence of a base. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a series of related compounds were evaluated for their efficacy against various bacterial strains. The results indicated that certain derivatives showed comparable or superior activity to standard antibiotics like ciprofloxacin and fluconazole.

| Compound | Activity against Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 3 | Staphylococcus aureus | 16 |

| Compound 8 | Escherichia coli | 32 |

| Compound 11 | Pseudomonas aeruginosa | 64 |

These findings suggest that modifications to the piperazine structure can enhance antimicrobial potency, making these compounds promising candidates for further development .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. The MTT assay was utilized to determine cell viability post-treatment with the compound. Notably, certain derivatives demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | HCT-116 | 3.5 |

| Compound 7 | MCF-7 | 4.2 |

| Compound 9 | A549 | 5.0 |

The results showed that while some compounds were less active than standard chemotherapeutics like doxorubicin, they still exhibited significant anticancer properties, warranting further investigation into their mechanisms of action .

Anticonvulsant Activity

Explorations into the anticonvulsant effects of piperazine derivatives revealed that some exhibited protective effects in animal models of epilepsy. In particular, compounds were tested using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

| Compound | MES Protection (%) | scPTZ Protection (%) |

|---|---|---|

| Compound A | 80 | 70 |

| Compound B | 75 | 65 |

| Compound C | 60 | 50 |

These findings indicate that certain structural modifications can lead to enhanced anticonvulsant activity, making these compounds potential candidates for the treatment of epilepsy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key observations include:

- Substitution Patterns : The introduction of electron-withdrawing or electron-donating groups on the aromatic ring significantly affects activity.

- Chain Length : Variations in the length of the alkyl chain connecting to the piperazine moiety influence both potency and selectivity.

- Lipophilicity : Compounds with higher lipophilicity tend to show better CNS penetration and prolonged action in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Reacting phenyl isocyanate with piperazine derivatives under anhydrous conditions (e.g., DMF or dichloromethane as solvents, sodium hydride as a base) to form the carboxamide core .

- Step 2 : Introducing the chloroacetyl group via nucleophilic acyl substitution, using chloroacetyl chloride in the presence of a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Yield and purity depend on temperature control (0–5°C for exothermic steps) and solvent selection (polar aprotic solvents enhance reactivity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) .

- NMR Spectroscopy : Confirm regioselectivity (e.g., ¹H-NMR for piperazine ring protons at δ 2.5–3.5 ppm and chloroacetyl resonance at δ 4.0–4.5 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

- Initial Testing :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Solubility : Use DMSO for stock solutions, with final concentrations ≤0.1% in cell-based assays to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Approaches :

- Molecular Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., kinase enzymes or GPCRs) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS software) .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

- Case Study : If antimicrobial results conflict across studies:

- Variable Control : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .

- Metabolomic Profiling : Compare compound uptake in bacterial strains via LC-MS to identify efflux pump interference .

- Structural Analog Testing : Synthesize analogs (e.g., replacing chloroacetyl with trifluoroacetyl) to isolate pharmacophore contributions .

Q. How can researchers optimize reaction scalability while minimizing byproducts?

- Process Chemistry Considerations :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., chloroacetylation) to improve heat dissipation and yield .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., hydrolyzed acetyl groups) during stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.